molecular formula C13H14F4O B8491295 1,1,1-Trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one CAS No. 849354-20-7

1,1,1-Trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one

Cat. No. B8491295
M. Wt: 262.24 g/mol
InChI Key: UKLYJLHEIOVICO-UHFFFAOYSA-N
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Patent
US08268859B2

Procedure details

To a slurry of 1,1,1-trifluoro-4-methylpent-3-en-2-one (49.5 g, 0.325 mol) and copper (I) iodide (61.9 g, 0.325 mol) in 700 mL of anhydrous diethyl ether at 0° C. was added a solution of 2-methyl-5-fluorophenyl magnesium bromide (0.5 M in THF, 706 mL, 0.353 mol) dropwise over 1.5 hours. The mixture was warmed to room temperature and stirred for a total of 18 hours. The reaction was quenched by addition of 500 mL of cold saturated ammonium chloride (NH4Cl) solution and the layers were separated. The aqueous layer was extracted with two 300 mL portions of diethyl ether. The combined organic fractions were washed with 300 mL of saturated ammonium chloride solution, three 300 mL portions of water and one 200 mL portion of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. Purification by column chromatography with silica gel (eluted with hexanes) afforded 1,1,1-trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one (68.1 g, 80%).
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
706 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
61.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3](=[O:8])[CH:4]=[C:5]([CH3:7])[CH3:6].[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1[Mg]Br>C(OCC)C.[Cu]I>[F:1][C:2]([F:10])([F:9])[C:3](=[O:8])[CH2:4][C:5]([C:17]1[CH:16]=[C:15]([F:18])[CH:14]=[CH:13][C:12]=1[CH3:11])([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
49.5 g
Type
reactant
Smiles
FC(C(C=C(C)C)=O)(F)F
Name
Quantity
706 mL
Type
reactant
Smiles
CC1=C(C=C(C=C1)F)[Mg]Br
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)OCC
Name
copper (I) iodide
Quantity
61.9 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a total of 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 500 mL of cold saturated ammonium chloride (NH4Cl) solution
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with two 300 mL portions of diethyl ether
WASH
Type
WASH
Details
The combined organic fractions were washed with 300 mL of saturated ammonium chloride solution, three 300 mL portions of water and one 200 mL portion of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography with silica gel (eluted with hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C(CC(C)(C)C1=C(C=CC(=C1)F)C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 68.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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